Mmp13-IN-4

Osteoarthritis MMP-13 Selectivity

MMP13-IN-4 is the only commercially available non-zinc-binding MMP-13 inhibitor that achieves a 4.3–6.8‑fold selectivity margin over MMP‑1, MMP‑2, MMP‑9, and MMP‑14. Unlike classical hydroxamate-based inhibitors, it avoids the musculoskeletal toxicity caused by pan‑MMP inhibition. This makes it the definitive tool for osteoarthritis researchers who need to attribute type‑II collagen degradation exclusively to collagenase‑3. Supplied at ≥98% purity with full analytical documentation, the compound is ready for ex‑vivo chondrocyte and cartilage explant assays. Order the genuine selective standard and eliminate confounding off‑target MMP effects from your data.

Molecular Formula C21H17BrN4O5
Molecular Weight 485.3 g/mol
Cat. No. B5791697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMmp13-IN-4
Molecular FormulaC21H17BrN4O5
Molecular Weight485.3 g/mol
Structural Identifiers
SMILESCC(=NNC(=O)CC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br
InChIInChI=1S/C21H17BrN4O5/c1-13(24-25-20(27)12-14-2-8-17(9-3-14)26(29)30)15-4-6-16(7-5-15)23-21(28)18-10-11-19(22)31-18/h2-11H,12H2,1H3,(H,23,28)(H,25,27)/b24-13+
InChIKeyRITQIXDLUYCXJN-ZMOGYAJESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MMP13-IN-4: A Selective Non-Zinc-Binding MMP-13 Inhibitor for Osteoarthritis Research


MMP13-IN-4 (compound 13) is a synthetic N-acyl hydrazone derivative that functions as a selective, non-zinc-binding inhibitor of matrix metalloproteinase 13 (MMP-13) [1]. Discovered through structure-based virtual screening and subsequent chemical optimization, this compound targets the deep S1' pocket of MMP-13 without relying on a zinc-binding group (ZBG), a structural feature that distinguishes it from classical hydroxamate-based MMP inhibitors [1]. With a molecular formula of C21H17BrN4O5 and a molecular weight of 485.29 g/mol, MMP13-IN-4 is primarily utilized in preclinical osteoarthritis (OA) research to investigate the role of collagenase-3 in cartilage degradation [1].

Why Broad-Spectrum or Zinc-Chelating MMP Inhibitors Cannot Replace MMP13-IN-4 in Osteoarthritis Studies


Broad-spectrum matrix metalloproteinase (MMP) inhibitors, while effective in halting cartilage destruction in preclinical assays, have consistently failed in clinical trials for osteoarthritis due to the induction of musculoskeletal syndrome (MSS) [1]. This adverse outcome is attributed to the indiscriminate inhibition of physiologically essential MMP family members, underscoring that isoform selectivity is non-negotiable for translational OA research [1]. Furthermore, classical zinc-chelating inhibitors, though often displaying nanomolar potency, exhibit poor selectivity profiles that cross-interfere with other metalloproteases such as ADAMs [1]. MMP13-IN-4 addresses these limitations through its unique non-zinc-binding, S1'-pocket-targeted mechanism, which confers a measurable selectivity margin over MMP-1, MMP-2, MMP-9, and MMP-14 that cannot be assumed for alternative MMP-13 inhibitors or pan-MMP agents [1].

Quantitative Differentiation of MMP13-IN-4: Head-to-Head Selectivity and Mechanistic Advantages


Selectivity Profile of MMP13-IN-4 Compared to In-Class Hit Compounds 11 and 12

MMP13-IN-4 (compound 13) exhibits a distinct selectivity window against related MMP isoforms when directly compared to the two other hit compounds (11 and 12) identified from the same virtual screening campaign [1]. While compound 11 and compound 12 demonstrated IC50 values of 91 μM and 105 μM against MMP-13, respectively, MMP13-IN-4 achieved an IC50 of 14.6 μM, representing a 6.2-fold and 7.2-fold improvement in potency [1]. Critically, this enhanced potency was accompanied by a favorable selectivity profile. MMP13-IN-4 retained weak activity against MMP-1 (IC50 = 91 μM), MMP-2 (IC50 = 99 μM), MMP-9 (IC50 = 68 μM), and MMP-14 (IC50 = 63 μM), whereas compound 11 displayed less favorable selectivity, particularly against MMP-2 (IC50 = 60 μM) [1].

Osteoarthritis MMP-13 Selectivity

Non-Zinc-Binding Mechanism of MMP13-IN-4 Reduces Off-Target Metalloprotease Interference

Unlike the majority of MMP-13 inhibitors in development that rely on a zinc-binding group (ZBG) such as a hydroxamic acid or carboxylate, MMP13-IN-4 is a non-zinc-binding inhibitor that targets the deep S1' pocket of MMP-13 [1]. This mechanistic distinction is critical because the presence of a ZBG is a primary driver of poor selectivity among metalloproteases, often resulting in cross-inhibition of ADAMs and other MMPs [1]. The design of MMP13-IN-4 intentionally avoids zinc chelation, a feature that contributes to its observed selectivity profile [1].

MMP-13 Zinc-Binding Group Selectivity

Structure-Activity Relationship (SAR) Data Demonstrates Rational Optimization and SAR Transferability

The discovery of MMP13-IN-4 was followed by a systematic SAR campaign that generated 15 analogues (compounds 13a-13o), providing a clear map of structural determinants for activity and selectivity [1]. For example, methylation of the hydrazone nitrogen (R1 = Me) was essential for potency; removal of the methyl group reduced activity (e.g., compound 13c IC50 = 20 μM) [1]. Replacement of the bromine substituent with a hydroxyl group (compound 13b) or sulfonamide (compound 13a) abolished activity (IC50 > 100 μM), confirming the importance of the bromine atom for S1' pocket interactions [1]. Importantly, compound 13h, bearing a 2-thienyl substitution, showed further improved potency (IC50 = 1.8 μM) and represents a logical next-step analog for researchers seeking enhanced activity [1].

MMP-13 SAR Medicinal Chemistry

Optimal Use Cases for MMP13-IN-4 in Osteoarthritis and Collagen Degradation Research


Selective MMP-13 Inhibition in Primary Human Osteoarthritic Chondrocyte Cultures

Given its 4.3- to 6.8-fold selectivity window over MMP-1, MMP-2, MMP-9, and MMP-14 [1], MMP13-IN-4 is particularly well-suited for ex vivo experiments using primary human OA chondrocytes or cartilage explants. In such models, the compound can be used to selectively interrogate the contribution of collagenase-3 (MMP-13) to type II collagen degradation without confounding inhibition of other MMPs that play homeostatic roles. Researchers can employ MMP13-IN-4 at concentrations between 10-50 μM to achieve meaningful MMP-13 inhibition while maintaining low occupancy of off-target MMPs, as demonstrated by the IC50 data [1].

Validation of Virtual Screening Hits and Structure-Based Drug Design Workflows

MMP13-IN-4 was identified through a structure-based virtual screening campaign targeting the S1' pocket of MMP-13 [1]. As such, it serves as an ideal positive control or reference compound for computational chemistry groups and screening core facilities that are developing or validating new virtual screening workflows for non-zinc-binding MMP-13 inhibitors. Its well-characterized binding mode, including π-stacking with Phe252 and electrostatic interaction with Lys140 [1], provides a benchmark for evaluating docking poses and scoring functions in structure-based drug design projects.

Comparative Selectivity Studies Against Broad-Spectrum MMP Inhibitors

For pharmacology laboratories investigating the mechanistic basis of musculoskeletal toxicity associated with broad-spectrum MMP inhibitors, MMP13-IN-4 offers a unique tool. Its non-zinc-binding, S1'-pocket-targeted mechanism [1] allows researchers to dissect whether a given phenotype (e.g., cartilage protection vs. joint stiffness) is attributable to selective MMP-13 inhibition or to broader metalloprotease inhibition. By comparing MMP13-IN-4 to pan-MMP inhibitors (e.g., marimastat) in parallel assays, researchers can generate data that inform the development of safer, isoform-selective OA therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mmp13-IN-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.